(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O6/c1-2-35-24-10-15(3-8-23(24)36-14-16-4-5-18(26)11-20(16)27)9-17(13-28)25(32)29-21-7-6-19(30(33)34)12-22(21)31/h3-12,31H,2,14H2,1H3,(H,29,32)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNHCDLMHVXXIW-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H19Cl2N3O5
- Molecular Weight : 512.34 g/mol
- IUPAC Name : this compound
- CAS Number : 522604-07-5
The biological activity of this compound is primarily attributed to its structural components, which include a cyano group and various aromatic rings. These features suggest potential interactions with biological targets such as enzymes and receptors involved in various signaling pathways.
Antimicrobial Activity
Compounds containing cyano groups have been reported to possess antimicrobial properties. The presence of the 2,4-dichlorophenyl moiety may enhance this activity due to its lipophilicity and ability to disrupt microbial membranes.
Case Studies and Research Findings
- Antitumor Potential : A study demonstrated that derivatives of similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. For example, related compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the phenyl rings significantly influence their biological activity. Substituents like methoxy and nitro groups enhance potency against certain cancer types .
Data Table: Biological Activity Overview
| Activity Type | Related Compounds | IC50 Values (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Compound 1 | 1.61 | Induction of apoptosis |
| Antimicrobial | Compound 2 | 1.98 | Membrane disruption |
| Cytotoxicity | Compound 3 | <10 | Bcl-2 modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the acrylamide backbone but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings:
Electrophilicity : The nitro group in the target compound and its analogs (e.g., ) enhances electrophilic reactivity, which is critical for covalent binding to cysteine residues in kinase targets .
Metabolic Stability : Ethoxy and methoxy groups may slow oxidative metabolism compared to shorter alkoxy chains (e.g., methoxy in vs. ethoxy in the target compound) .
Bioisosteric Replacements : Replacement of the phenylmethoxy group with a furan () or thiazole () introduces heterocyclic diversity, which can modulate target selectivity and ADME properties.
Table 2: Pharmacological Relevance of Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
